3-(3-Fluoro-4-hydroxyphenyl)acrylic acid
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Overview
Description
3-(3-Fluoro-4-hydroxyphenyl)acrylic acid is an organic compound with the molecular formula C9H7FO3 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluoro group at the 3-position and a hydroxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Fluoro-4-hydroxyphenyl)acrylic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-hydroxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3-(3-Fluoro-4-hydroxyphenyl)propionic acid.
Substitution: Formation of various substituted phenylacrylic acids depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-4-hydroxyphenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-hydroxyphenyl)acrylic acid involves its interaction with specific molecular targets. The fluoro and hydroxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The acrylic acid moiety can also undergo reactions that modulate its activity and effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of an acrylic acid moiety.
4-Hydroxycinnamic acid: Lacks the fluoro substitution on the phenyl ring.
3-Fluorocinnamic acid: Lacks the hydroxy substitution on the phenyl ring.
Uniqueness
3-(3-Fluoro-4-hydroxyphenyl)acrylic acid is unique due to the presence of both fluoro and hydroxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(E)-3-(3-fluoro-4-hydroxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXYYLWKWACCMX-DUXPYHPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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